B1579510 N-α-Fmoc-N-ω-tosyl-D-arginine

N-α-Fmoc-N-ω-tosyl-D-arginine

Cat. No.: B1579510
M. Wt: 624.8
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Protecting Group Strategies for Arginine in Peptide Synthesis

The synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The guanidino group of arginine is highly basic and nucleophilic, necessitating robust protection during peptide chain elongation.

Historical Context of Tosyl Protecting Group in Arginine Chemistry

The tosyl (p-toluenesulfonyl) group was one of the earlier protecting groups employed for the side chain of arginine. creative-peptides.com It is known for its excellent stability under a variety of reaction conditions, including those involving acids and bases. creative-peptides.comthieme-connect.de This stability was particularly valuable in the early days of peptide synthesis. The tosyl group is typically introduced by reacting the amino acid with tosyl chloride in the presence of a base. thieme-connect.de

Historically, the removal of the tosyl group required harsh conditions, such as treatment with sodium in liquid ammonia, which could potentially lead to undesirable side reactions. thieme-connect.de In the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the tosyl group on arginine could be removed with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govresearchgate.net While effective, these harsh cleavage conditions limited its compatibility with sensitive peptide sequences. The tosyl group can also modify tryptophan residues during cleavage, a side reaction that can be mitigated by the addition of scavengers like thioanisole (B89551). peptide.com

Introduction and Significance of Fmoc Chemistry in Solid-Phase Peptide Synthesis

The landscape of peptide synthesis was significantly transformed by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. peptide.compeptide.com Its adoption for solid-phase applications in the late 1970s marked a pivotal shift in the field. peptide.comnih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This offered a milder and more orthogonal alternative to the acid-labile Boc group, which requires strong acids like trifluoroacetic acid (TFA) for removal. americanpeptidesociety.orgcreative-peptides.com

The Fmoc/tBu (tert-butyl) strategy, where the N-α-amino group is protected by Fmoc and side chains are protected by acid-labile t-butyl-based groups, provides a truly orthogonal protection scheme. peptide.comiris-biotech.depeptide.com This means the temporary N-α-protecting group can be removed without affecting the permanent side-chain protecting groups, and vice-versa. peptide.comiris-biotech.de This orthogonality is advantageous for synthesizing complex peptides, including those with post-translational modifications like glycosylation and phosphorylation, which are often not stable under the harsh acidic conditions of Boc-SPPS. nih.gov The mild deprotection conditions of Fmoc chemistry minimize side reactions and are well-suited for automated peptide synthesizers. americanpeptidesociety.orgnih.gov The release of the fluorene (B118485) group during deprotection can be monitored by UV spectroscopy, providing a useful tool to track the success of the synthesis. wikipedia.orgnih.govsemanticscholar.org Today, Fmoc-SPPS is the predominant method for peptide synthesis. nih.govsemanticscholar.org

Significance of D-Amino Acids in Peptide Science and Design

While the vast majority of naturally occurring proteins are composed of L-amino acids, their stereoisomers, D-amino acids, have garnered significant interest in peptide science and drug design. nih.govwikipedia.org D-amino acids share the same chemical and physical properties as their L-counterparts, with the exception of their ability to rotate plane-polarized light in opposite directions. nih.gov

The primary advantage of incorporating D-amino acids into peptides is their enhanced stability against enzymatic degradation. nih.govjpt.comlifetein.com Proteases, the enzymes that break down proteins, are highly specific for L-amino acids, making peptides containing D-amino acids resistant to their action. nih.govwikipedia.orgformulationbio.com This increased proteolytic stability translates to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. jpt.comformulationbio.compnas.org

The strategic incorporation of D-amino acids can also influence the secondary structure of peptides, such as inducing beta-turns, which can be crucial for biological activity and receptor binding. nih.gov Peptides composed entirely of D-amino acids, known as D-peptides, can be designed to mimic the structure of natural L-peptides and have shown promise as therapeutic agents with low immunogenicity. wikipedia.orgpnas.org The use of D-amino acids has been shown to improve the selective toxicity of antimicrobial and anticancer peptides. mdpi.com

Rationale for the Combined N-α-Fmoc and N-ω-Tosyl Protection of D-Arginine in Research Methodologies

The use of N-α-Fmoc-N-ω-tosyl-D-arginine in peptide synthesis is a deliberate choice driven by the specific requirements of the target peptide. The Fmoc group on the alpha-amino position allows for its incorporation into a peptide chain using the well-established and mild Fmoc-SPPS methodology. americanpeptidesociety.orgnih.gov

The tosyl group protecting the guanidino side chain of D-arginine offers robust protection that is stable to the basic conditions used for Fmoc removal. thieme-connect.de While newer, more acid-labile protecting groups for arginine like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) are more common in standard Fmoc-SPPS, the tosyl group's stability can be advantageous in specific synthetic strategies. nih.govnih.gov For instance, in the synthesis of complex or cyclic peptides where multiple, distinct deprotection steps are required, the greater stability of the tosyl group can provide an additional layer of orthogonality.

The incorporation of the D-enantiomer of arginine is motivated by the desire to enhance the resulting peptide's resistance to proteolytic degradation, thereby increasing its biological half-life and potential therapeutic efficacy. jpt.comlifetein.comnih.gov Therefore, this compound represents a specialized building block that combines the benefits of Fmoc-based synthesis with the specific properties conferred by the tosyl protecting group and the D-amino acid configuration.

Interactive Data Tables

Table 1: Comparison of Peptide Synthesis Strategies

Feature Boc/Bzl Strategy Fmoc/tBu Strategy
Nα-Protecting Group tert-Butoxycarbonyl (Boc) 9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Condition Strong Acid (e.g., TFA) americanpeptidesociety.org Mild Base (e.g., Piperidine) americanpeptidesociety.orgwikipedia.org
Side-Chain Protection Acid-labile (e.g., Benzyl-based) iris-biotech.de Acid-labile (e.g., t-Butyl-based) peptide.com
Final Cleavage Harsh Acid (e.g., HF) researchgate.net Mild Acid (e.g., TFA) researchgate.net
Orthogonality Not fully orthogonal iris-biotech.de Fully orthogonal peptide.com

| Compatibility with PTMs | Limited nih.gov | High nih.gov |

Table 2: Properties of L- vs. D-Amino Acids in Peptides

Property L-Amino Acid Peptides D-Amino Acid Peptides
Natural Abundance High nih.gov Rare wikipedia.org
Proteolytic Stability Susceptible to degradation nih.gov Resistant to degradation lifetein.comformulationbio.com
Biological Half-life Generally shorter Generally longer jpt.comformulationbio.com
Immunogenicity Can be immunogenic Generally low pnas.org

| Receptor Binding | Natural recognition | Can be engineered for specific binding mdpi.com |

Table of Mentioned Compounds

Compound Name Abbreviation
This compound Fmoc-D-Arg(Tos)-OH
Fluorenylmethyloxycarbonyl Fmoc
Tosyl (p-toluenesulfonyl) Ts
D-arginine D-Arg
tert-Butyloxycarbonyl Boc
Trifluoroacetic acid TFA
Dimethylformamide DMF
Hydrogen fluoride HF
Trifluoromethanesulfonic acid TFMSA
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl Pbf

Properties

Molecular Weight

624.8

Origin of Product

United States

Synthetic Methodologies for N α Fmoc N ω Tosyl D Arginine Building Blocks

Routes for the Preparation of N-ω-Tosyl-D-arginine Derivatives

The initial phase in the synthesis of N-α-Fmoc-N-ω-tosyl-D-arginine involves the creation of the N-ω-tosyl-D-arginine intermediate. This can be achieved through two principal pathways: the direct protection of the D-arginine side chain or the construction of the protected guanidino group on a D-ornithine precursor.

Direct Guanidino Protection of D-Arginine

The most straightforward approach to N-ω-tosyl-D-arginine is the direct sulfonylation of the guanidino group of D-arginine. The guanidino function is highly basic (pKa ~12.5-13.8) and nucleophilic, making it susceptible to reaction with sulfonyl chlorides. nih.govcreative-peptides.com This method typically involves the reaction of D-arginine with p-toluenesulfonyl chloride (Ts-Cl) under basic conditions. To prevent the reaction at the α-amino group, it is common practice to first protect it with a group that can be selectively removed later, such as the benzyloxycarbonyl (Z) group. researchgate.net

The general procedure involves dissolving the Nα-protected D-arginine in an aqueous solvent mixture, such as water-acetone, and carefully adding the sulfonyl chloride while maintaining a high pH with a base like sodium hydroxide (B78521) (NaOH). researchgate.net The pH is a critical parameter; for instance, in the synthesis of the corresponding L-arginine derivative, the reaction has been carried out effectively at a pH between 11 and 13.2. cdnsciencepub.com After the reaction is complete, the Nα-protecting group (e.g., the Z-group) can be removed via catalytic hydrogenolysis to yield N-ω-tosyl-D-arginine, which is then ready for the introduction of the Fmoc group. researchgate.net The tosyl group is advantageous as it is stable under many synthetic conditions but can be removed during the final peptide deprotection, often with strong acids like hydrogen fluoride (B91410) (HF). researchgate.netgoogle.compeptide.com

Guanidinylation of D-Ornithine Derivatives

An alternative strategy involves building the protected arginine side chain from a D-ornithine derivative. This process, known as guanidinylation, converts the δ-amino group of ornithine into a guanidino group. researchgate.net This route is particularly useful in SPPS, where an ornithine residue within a peptide sequence can be converted to an arginine residue post-synthetically. google.com

The synthesis involves reacting an Nα-protected D-ornithine, such as N-α-Fmoc-D-ornithine, with a guanidinylating agent. nih.govmdpi.com A variety of reagents can accomplish this transformation, though not all will directly install the N-ω-tosyl group. A common approach is to use a reagent that transfers a guanidino group protected with other functionalities, like Boc groups (e.g., N,N′-di-Boc-N″-triflylguanidine), which would require subsequent deprotection and tosylation steps. google.commdpi.com

More direct methods would involve a tosyl-containing guanidinylating agent. The general principle is the activation of a protected guanidine (B92328) which then reacts with the primary amine of the ornithine side chain. mdpi.com Optimization of this reaction often involves a one-pot procedure where a disubstituted guanidine is first activated with an agent like triflic anhydride (B1165640) (Tf₂O) in the presence of a base (e.g., pyridine), and then combined with the Fmoc-D-ornithine derivative. nih.govmdpi.com This method offers a versatile approach to variously substituted arginine derivatives. nih.gov

Stereochemical Control and Purity Considerations in Synthesis

Throughout the multi-step synthesis, maintaining the stereochemical integrity of the D-configuration at the α-carbon is paramount. Any racemization would lead to the formation of the corresponding L-diastereomer, N-α-Fmoc-N-ω-tosyl-L-arginine, complicating purification and compromising the utility of the final product in synthesizing stereochemically pure peptides.

Racemization can potentially occur at steps involving the activation of the carboxyl group or under harsh basic or acidic conditions. Therefore, reaction conditions are carefully chosen to be mild enough to preserve the stereocenter.

The chemical and, crucially, the enantiomeric purity of the final product must be rigorously assessed. google.comgoogle.com Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the chemical purity of the compound. mdpi.comiaea.org

Chiral HPLC: This is the most direct method for assessing enantiomeric purity. It uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for their quantification. rsc.org Purity levels of ≥99.5% are often reported for commercially available compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. rsc.org In some cases, NMR with chiral shift reagents can be used to determine enantiomeric excess.

Polarimetry: Measurement of the specific optical rotation can provide evidence of enantiomeric purity, although it is less precise than chiral chromatography. rsc.org

Gas Chromatography (GC): After conversion to volatile derivatives (e.g., N-pentafluoropropionyl isopropyl esters), GC on a chiral column can be used to determine enantiomeric purity. uow.edu.au

Optimization of Synthetic Reaction Conditions and Reagent Selection

For the Guanidino Protection/Guanidinylation Step:

Reagent Choice: When starting from ornithine, the selection of the guanidinylating reagent and its activating partner (e.g., Tf₂O) is critical. nih.govmdpi.com The reactivity of these agents must be balanced to ensure efficient guanidinylation without causing side reactions.

Stoichiometry and Base: The molar ratios of the reactant, base (e.g., pyridine, DIPEA), and activating agent are fine-tuned to drive the reaction to completion. mdpi.com

Solvent and Temperature: The choice of solvent (e.g., DCM, DMF, or mixtures) affects the solubility of reactants and the reaction rate. mdpi.comunifi.it Reactions are often initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature. mdpi.com

For the N-α-Fmoc Protection Step:

Reagent Selection: While Fmoc-Cl is effective, Fmoc-OSu is often preferred as it is more stable and can lead to cleaner reactions with fewer byproducts. wikipedia.org

pH Control: Maintaining the optimal pH is crucial to ensure the deprotonation of the α-amino group for nucleophilic attack while minimizing side reactions like the hydrolysis of the Fmoc reagent.

General Optimization:

Integration and Performance of N α Fmoc N ω Tosyl D Arginine in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of N-α-Fmoc-N-ω-tosyl-D-arginine in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS) necessitates specific protocols to manage its unique characteristics, particularly its steric hindrance and the stability of the tosyl protecting group.

Coupling Efficiencies and Kinetics of this compound

The bulky nature of both the Fmoc and tosyl groups on the D-arginine derivative can present steric challenges, potentially slowing down coupling reactions and reducing efficiency compared to less hindered amino acids. researchgate.net The kinetics of coupling are influenced by several factors, including the chosen activation method, solvent, and the nature of the N-terminal amine on the growing peptide chain.

Studies comparing various arginine derivatives have shown that the nature of the side-chain protecting group significantly impacts reaction outcomes. For instance, while derivatives like Fmoc-Arg(Pbf)-OH are common, they can still exhibit side reactions such as δ-lactam formation. mdpi.com The tosyl group on this compound is known for its high stability, which can be advantageous in preventing side reactions at the guanidino group during synthesis but requires more forceful conditions for its eventual removal. peptide.comsigmaaldrich.com The coupling efficiency is often monitored using qualitative tests like the Kaiser or chloranil (B122849) tests to ensure the reaction proceeds to completion before the next cycle. mdpi.com For sterically hindered amino acids, extended coupling times or double coupling cycles are frequently employed to achieve quantitative yields. nih.gov

Optimization of Coupling Reagents and Conditions

To overcome the steric hindrance and achieve high coupling yields, the choice of coupling reagents and reaction conditions is paramount. While standard carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can be effective, more potent activating agents are often required. researchgate.netmdpi.comgoogle.com

Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are frequently used to enhance the rate and efficiency of amide bond formation with hindered amino acids. peptide.com These reagents, when combined with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), generate a highly reactive acyl-uronium species that readily couples to the resin-bound amine. google.compeptide.com However, care must be taken to pre-activate the amino acid to avoid guanidinylation of the N-terminal amine, a side reaction that can occur with these reagents. peptide.com

The table below summarizes common coupling reagents used in SPPS and their suitability for hindered residues like this compound.

Coupling Reagent/AdditiveBaseKey Characteristics & Considerations
DIC / HOBt or OxymaDIPEA or CollidineStandard, cost-effective reagents. May require longer reaction times or double coupling for hindered residues. mdpi.comgoogle.com
HBTU / HOBtDIPEA / NMMHighly efficient uronium salt. Pre-activation recommended to avoid N-terminal guanidinylation. peptide.com
HATUDIPEA / NMMSimilar to HBTU but often considered superior for preventing racemization and for difficult couplings. peptide.com
COMUDIPEA / TMPThird-generation uronium salt with high efficiency, particularly noted for reducing racemization. luxembourg-bio.com
DEPBTDIPEA / TMPPhosphonium-based reagent, effective in reducing racemization for sensitive amino acids. luxembourg-bio.com

DIC: N,N'-diisopropylcarbodiimide; HOBt: 1-hydroxybenzotriazole; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-diisopropylethylamine; NMM: N-methylmorpholine; TMP: 2,4,6-Trimethylpyridine (B116444).

Minimizing Racemization during Coupling

Racemization, or the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, especially for hindered amino acids or when using potent activation methods. nih.govresearchgate.net The urethane-based Fmoc protecting group is specifically designed to suppress racemization during the activation and coupling steps. nih.gov However, the choice of coupling reagent and base can still influence the level of epimerization. luxembourg-bio.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize. The use of additives like HOBt or Oxyma helps to suppress this pathway by forming less reactive activated esters. nih.gov Furthermore, bases with increased steric hindrance and lower basicity, such as 2,4,6-trimethylpyridine (collidine), have been shown to minimize racemization compared to more commonly used bases like DIPEA. luxembourg-bio.com For particularly sensitive couplings, phosphonium-based reagents like DEPBT or newer generation uronium reagents like COMU have demonstrated superior performance in maintaining chiral purity. luxembourg-bio.com

Side-Chain Deprotection Strategies for N-ω-Tosyl

The tosyl (Tos) group is a sulfonyl-based protecting group known for its high stability. While this robustness is beneficial during the iterative steps of SPPS, it necessitates strong acidic conditions for its final removal. peptide.comnih.gov

Acid-Mediated Removal of the Tosyl Group

The cleavage of the N-ω-tosyl group from the arginine side chain is typically performed concurrently with the cleavage of the peptide from the resin at the end of the synthesis. This process requires strong acids. In Boc-based synthesis, anhydrous hydrogen fluoride (B91410) (HF) is the standard reagent for removing the tosyl group. sigmaaldrich.comnih.gov In the context of Fmoc-SPPS, where the final cleavage is usually performed with trifluoroacetic acid (TFA), the tosyl group is too stable to be removed efficiently by TFA alone. rsc.orgrsc.org

To facilitate cleavage, stronger acid systems are required. Trifluoromethanesulfonic acid (TFMSA), often referred to as triflic acid, is a superacid that can effectively cleave the tosyl group. nih.govrsc.orgrsc.org The efficiency of this cleavage is significantly enhanced by the use of scavengers, such as thioanisole (B89551) or cresol, which act as soft nucleophiles to trap the reactive carbocations generated during deprotection and prevent side reactions. rsc.orgrsc.orgnih.gov A common cleavage cocktail involves a mixture of TFMSA and TFA with thioanisole. rsc.org Complete deprotection of Arg(Tos) has been achieved using a mixture of thioanisole and TFMSA in TFA at room temperature for approximately 90 minutes. rsc.org

Cleavage Reagent SystemConditionsEfficacyReference
Anhydrous HF / Anisole0 °CStandard for Boc-SPPS; highly effective but requires specialized equipment. sigmaaldrich.com
TFMSA / Thioanisole / TFA25 °C, 90 minEfficient and complete removal of the tosyl group. rsc.org
TMSBr / Thioanisole / TFARoom TempEffective for cleaving related sulfonyl groups like MTS and can be used for Tos. nih.gov

TFA: Trifluoroacetic acid; TFMSA: Trifluoromethanesulfonic acid; TMSBr: Bromotrimethylsilane.

Orthogonality Considerations with Fmoc and Other Side-Chain Protecting Groups

Orthogonality in peptide synthesis refers to the ability to remove one type of protecting group under conditions that leave other protecting groups intact. researchgate.netiris-biotech.de The Fmoc/tBu strategy is a classic example of an orthogonal system, where the base-labile Fmoc group is removed at each step, while the acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the resin linker remain stable. iris-biotech.de

The N-ω-tosyl group fits well within this scheme as a "permanent" protecting group. It is completely stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc removal. google.com It is also stable to the mild acids that might be used to remove hyper-acid-sensitive groups. Its removal requires very strong acids like HF or TFMSA, which are only used during the final global deprotection step. sigmaaldrich.comnih.govrsc.org This ensures that the arginine side chain remains protected throughout the entire synthesis.

This high stability provides excellent orthogonality with the temporary Fmoc group and with other common acid-labile side-chain protecting groups such as tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr; trityl (Trt) for Asn, Gln, and His; and tert-butyloxycarbonyl (Boc) for Lys and Trp. peptide.comiris-biotech.de During the final cleavage with a strong acid cocktail (e.g., TFMSA/TFA), the tosyl group is removed simultaneously with these other acid-labile groups and the peptide is cleaved from the resin. rsc.orgnih.gov

Comparative Analysis with Alternative Arginine Protecting Groups (e.g., Pbf, Pmc, Boc, NO2)

The selection of a suitable protecting group for the guanidino function of arginine is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts coupling efficiency, potential side reactions, and the conditions required for final deprotection. This compound, utilizing the tosyl (Tos) group, was a foundational choice, particularly in Boc/Bzl-based strategies, but its application in Fmoc/tBu chemistry faces competition from several alternatives, each with distinct advantages and drawbacks. nih.govpeptide.compeptide.com The most common alternatives include sulfonyl-based groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), as well as non-sulfonyl groups like tert-butyloxycarbonyl (Boc) and nitro (NO2). nih.govpeptide.comresearchgate.net

The Tosyl (Tos) group is characterized by its high acid stability, requiring harsh cleavage conditions such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov This robustness makes it incompatible with standard Fmoc/tBu strategies, which rely on milder trifluoroacetic acid (TFA) for final cleavage. nih.goviris-biotech.de While effective in preventing acylation of the guanidino group, its stringent removal conditions can degrade sensitive peptides. google.com

The Pbf and Pmc groups were developed as more acid-labile alternatives to Tos, compatible with Fmoc chemistry. peptide.compeptide.com Both are removable with standard TFA cocktails. The Pbf group, containing a five-membered furan (B31954) ring, is more acid-labile than the Pmc group, which has a six-membered chroman ring. nih.govpeptide.com This increased lability makes Pbf particularly advantageous for synthesizing peptides with multiple arginine residues, as it requires shorter deprotection times and reduces the risk of incomplete removal. peptide.comthermofisher.com Furthermore, Pbf is reported to be less prone to causing alkylation of sensitive tryptophan residues during cleavage compared to Pmc. peptide.compeptide.comresearchgate.net

The Nitro (NO2) group, one of the earliest protecting groups used for arginine, offers the significant advantage of effectively suppressing δ-lactam formation due to its strong electron-withdrawing nature. nih.govresearchgate.netnih.gov However, it suffers from two major drawbacks. Firstly, its removal typically requires harsh conditions like catalytic hydrogenation or reduction with reagents like tin(II) chloride (SnCl2), which are not always efficient and can be sequence-dependent. nih.govpeptide.comresearchgate.net Secondly, the NO2 group is known to be susceptible to side reactions that can lead to the formation of ornithine. peptide.compeptide.com

Di-tert-butyloxycarbonyl (Boc)2 protection on the guanidino group offers the benefit of mild removal with TFA. However, this protecting group is highly susceptible to causing δ-lactam formation during the coupling step. nih.govnih.gov It has also shown limited stability in common SPPS solvents like DMF over extended periods. nih.govresearchgate.net

The following table provides a comparative summary of these protecting groups.

Protecting GroupAbbreviationTypical Cleavage ConditionKey Advantage(s)Key Disadvantage(s)Compatibility with Fmoc-SPPS
TosylTosAnhydrous HF, TFMSA nih.govRobust protectionRequires harsh, non-orthogonal cleavage conditions; Potential for Trp modification nih.govpeptide.comLow
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfTFA (e.g., 95% TFA) nih.govpeptide.comHigh acid lability; Reduced Trp alkylation vs. Pmc peptide.compeptide.comProne to δ-lactam formation; High cost nih.govmdpi.comHigh
2,2,5,7,8-pentamethylchroman-6-sulfonylPmcTFA (e.g., 95% TFA) peptide.comMore acid labile than Mtr/Tos peptide.comLess labile than Pbf; Higher risk of Trp alkylation vs. Pbf peptide.compeptide.comHigh
tert-butyloxycarbonylBoc (di-Boc)TFA (e.g., 95% TFA) nih.govMild cleavageHighly prone to δ-lactam formation; Limited stability in solution nih.govnih.govresearchgate.netModerate
NitroNO2Catalytic hydrogenation; SnCl2 nih.govpeptide.comEffectively prevents δ-lactam formation nih.govnih.govHarsh/specific cleavage; Can lead to ornithine formation peptide.compeptide.comLow (due to non-standard deprotection)

Addressing Side Reactions during this compound Incorporation

The incorporation of arginine residues into a peptide sequence is frequently complicated by side reactions, irrespective of the protecting group used. For this compound and other sulfonyl-protected derivatives, several key side reactions must be addressed to ensure high purity and yield of the target peptide.

Mitigation of δ-Lactam Formation

A primary side reaction during the activation of an N-α-protected arginine's carboxyl group is the intramolecular cyclization to form a stable six-membered δ-lactam. nih.govscispace.com This process is driven by the nucleophilic attack of the N-δ nitrogen of the guanidino group on the activated carboxyl terminus. This reaction does not generate a peptide impurity directly but results in the consumption of the activated amino acid, leading to incomplete coupling and the formation of deletion sequences (des-Arg peptides). nih.gov To compensate, repeated or excess couplings are often required, which increases the cost and time of the synthesis. nih.govmdpi.com

The propensity for δ-lactam formation is highly dependent on the electronic nature of the side-chain protecting group. Electron-donating groups on the sulfonyl moiety, as seen in Pbf and Pmc, increase the nucleophilicity of the guanidino nitrogens and thus exacerbate δ-lactam formation. Conversely, strongly electron-withdrawing groups, such as NO2, significantly reduce the nucleophilicity and thereby minimize this side reaction. nih.govresearchgate.netnih.gov The Tosyl group, being less electron-donating than Pbf or Pmc, offers a moderate level of protection against this side reaction, though it is not immune.

Strategies to mitigate δ-lactam formation include:

Choice of Protecting Group: Utilizing derivatives with electron-withdrawing groups like NO2 can be effective, although this introduces other challenges. nih.govnih.gov

Activation Method: Research suggests that avoiding the use of an auxiliary base catalyst during carbodiimide-mediated coupling can help suppress the intramolecular cyclization. researchgate.net

Optimized Coupling Conditions: Performing couplings at lower temperatures can help reduce the rate of this side reaction.

Arginine DerivativeTendency for δ-Lactam FormationReference
Fmoc-Arg(NO2)-OHVery Low nih.govnih.gov
Fmoc-Arg(Tos)-OHModerate nih.gov
Fmoc-Arg(Pbf)-OHHigh nih.gov
Fmoc-Arg(Boc)2-OHVery High nih.govnih.gov

Prevention of Ornithine Formation

Ornithine formation is a side reaction where the guanidino group of arginine is cleaved, converting the arginine residue into an ornithine residue. nih.gov This can occur either during peptide chain elongation or, more commonly, during the final cleavage from the resin. nih.govpeptide.com This modification results in a significant impurity that can be difficult to separate from the desired peptide.

This side reaction is particularly associated with the use of the NO2 protecting group. peptide.compeptide.com In contrast, sulfonyl-based protecting groups like Tos, Pmc, and Pbf are generally considered stable and not prone to side reactions that lead to ornithine formation under standard SPPS conditions. peptide.com The hydrolysis of the guanidinium (B1211019) moiety to form ornithine and urea (B33335) is a known biochemical process catalyzed by the arginase enzyme, and while the chemical mechanisms in SPPS are different, the outcome is the same structural modification. acs.orgcreative-proteomics.com Therefore, when using this compound, ornithine formation is not typically a primary concern, representing an advantage over the NO2-protection strategy.

Suppression of Tryptophan Modification by Sulfonyl Scavengers

During the final acid-mediated cleavage step (e.g., with TFA), the sulfonyl protecting groups (Tos, Pmc, Pbf) are removed from the arginine side chain. The released sulfonyl moieties can exist as reactive cationic species in the cleavage cocktail. peptide.comresearchgate.net These electrophilic species can attack the nucleophilic indole (B1671886) ring of tryptophan (Trp) residues within the peptide sequence, leading to alkylation. peptide.compeptide.com This modification is a common source of impurities in peptides containing both arginine and tryptophan.

The risk of this side reaction varies among the sulfonyl groups; for instance, the Pbf group is generally less prone to causing Trp alkylation than the Pmc group. peptide.compeptide.com To prevent this unwanted modification, several strategies are employed:

Use of Scavengers: The addition of "scavengers" to the cleavage cocktail is essential. These are nucleophilic agents designed to trap the reactive cationic species before they can modify the peptide. Thioanisole is a commonly used scavenger for this purpose. peptide.com Other scavengers like triethylsilane (TES) and 1,2-ethanedithiol (B43112) (EDT) are also used, though their effectiveness can vary and they can sometimes lead to other side reactions with tryptophan if not used carefully. thermofisher.comsigmaaldrich.com

Tryptophan Protection: The most effective method to prevent modification is to protect the indole nitrogen of tryptophan itself. Using Fmoc-Trp(Boc)-OH during synthesis provides an orthogonal Boc group on the indole ring. During TFA cleavage, this Boc group protects the indole from attack by sulfonyl cations. peptide.comthermofisher.comsigmaaldrich.com This dual-protection strategy, combining a sulfonyl group on arginine with a Boc group on tryptophan, is highly recommended for synthesizing complex peptides containing both residues. peptide.comresearchgate.netsigmaaldrich.com

Scale-Up Considerations and Green Chemistry Approaches in Synthesis

The synthesis of peptides on an industrial scale presents challenges related to cost, efficiency, and environmental impact. The use of this compound and its alternatives must be evaluated within this context. A major driver in modern peptide manufacturing is the adoption of green chemistry principles to enhance sustainability. researchgate.netrsc.org

Key considerations for scale-up include the cost of raw materials. Protected amino acids, particularly for arginine, can be a significant cost driver. For example, Fmoc-Arg(Pbf)-OH is noted for being one of the most expensive protected amino acids, largely due to its complex synthesis. nih.govmdpi.com Side reactions like δ-lactam formation also negatively impact process economy by necessitating repeated couplings, which consumes large volumes of costly reagents and solvents like N,N-dimethylformamide (DMF). nih.govmdpi.com

Green chemistry initiatives in SPPS focus on several areas:

Solvent Replacement: There is a strong movement to replace hazardous solvents like DMF, N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) with greener alternatives such as N-butylpyrrolidinone (NBP) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govmdpi.comlu.se The stability and performance of protected arginines in these alternative solvents are crucial for their adoption. Studies have shown that derivatives like Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH are stable in NBP. nih.govresearchgate.net

Minimal-Protection SPPS (MP-SPPS): A paradigm-shifting approach is the use of minimal or no side-chain protection for certain amino acids, including arginine. researchgate.net This strategy dramatically improves the atom economy of the process by eliminating the protecting group and the associated cleavage steps, thereby reducing waste. rsc.org Recent studies have shown success in incorporating side-chain-free arginine using specific coupling reagent combinations, such as Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC), in green solvents. rsc.org This approach avoids the problems associated with protecting groups altogether, such as δ-lactam formation and tryptophan modification, representing a significant advancement in sustainable peptide synthesis. researchgate.netrsc.orgrsc.org

While the Tosyl group's requirement for harsh HF cleavage makes it unsuitable for green, Fmoc-based industrial synthesis, the principles learned from its use and the development of its successors (Pmc, Pbf) have informed the evolution toward more sustainable and efficient manufacturing processes.

Influence of N ω Tosyl D Arginine Moiety on Peptide Conformational and Functional Research

Impact on Peptide Conformation and Structural Stability (In Vitro Studies)

The introduction of an N-ω-tosyl-D-arginine residue into a peptide chain has profound stereochemical and structural consequences. The D-configuration of the α-carbon, being the enantiomer of the naturally occurring L-amino acids, inherently disrupts common secondary structures like α-helices and β-sheets that are defined by the geometry of L-amino acids. This disruption can force the peptide backbone into unique turns and folds that would otherwise not be accessible.

Furthermore, the tosyl (toluenesulfonyl) group attached to the guanidinium (B1211019) side chain is both bulky and rigid, imposing significant steric hindrance. This bulkiness restricts the rotational freedom (torsional angles) of the arginine side chain and can influence the conformation of adjacent residues. Theoretical conformational analyses of peptides containing modified amino acids have shown that such substitutions can limit the available conformational space, leading to a more defined and stable structure. nih.gov While a peptide in solution may exist as an equilibrium of multiple conformers, the incorporation of a residue like tosyl-D-arginine can shift this equilibrium toward a smaller subset of preferred structures. nih.gov

Modulation of Peptide-Receptor Binding and Ligand Interactions (In Vitro Assays)

The guanidinium group of arginine is strongly basic and typically carries a positive charge at physiological pH, which is often crucial for the interaction between a peptide and its receptor. creative-peptides.comfrontiersin.org This charge facilitates strong electrostatic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket. mdpi.com

The N-ω-tosyl modification fundamentally alters this interaction profile. The tosyl group is a large, relatively non-polar moiety that masks the positive charge of the guanidinium group. This has several effects on peptide-receptor binding:

Steric Hindrance: The bulk of the tosyl group may physically prevent the peptide from fitting into a narrow binding pocket.

Elimination of Key Interactions: If the positive charge of arginine is essential for a high-affinity electrostatic interaction with the receptor, its masking by the tosyl group will significantly reduce or abolish binding.

Introduction of New Interactions: Conversely, the tosyl group can introduce favorable hydrophobic or aromatic interactions with non-polar regions of the binding pocket that were not previously possible. This can sometimes lead to an increase in binding affinity or a change in binding specificity.

In vitro binding assays are used to quantify these effects. For instance, studies on neurotensin (B549771) (NT) analogs, where native arginine residues were modified, demonstrated that such changes directly impact the binding affinity (Ki) for the neurotensin receptor (NTS1). nih.gov While the specific modification in that study was Nω-carbamoylation, it illustrates the principle that altering the arginine side chain directly modulates receptor interaction. nih.gov Similarly, tosylated arginine derivatives like Nα-p-Tosyl-L-arginine methyl ester (TAME) are well-known ligands and substrates for proteases like trypsin, highlighting their ability to engage in specific interactions within an enzyme's active site. sigmaaldrich.comscbt.com

Table 1: Conceptual Modulation of Receptor Affinity by Arginine Modification
Peptide TypeArginine MoietyPrimary Interaction TypePredicted Receptor Affinity (Hypothetical)Rationale
Native PeptideUnmodified D-ArginineElectrostatic (Cation-Anion)HighThe positive charge of the guanidinium group forms a strong salt bridge with a negative residue in the receptor.
Modified PeptideN-ω-Tosyl-D-arginineHydrophobic/AromaticLow to ModerateThe essential electrostatic interaction is lost. Binding relies on weaker hydrophobic interactions from the tosyl group.
Modified Peptide (Alternative Receptor)N-ω-Tosyl-D-arginineHydrophobic/AromaticHighThe receptor pocket is predominantly hydrophobic, creating a favorable binding environment for the bulky, non-polar tosyl group.

Enzymatic Stability and Protease Resistance of Peptides Containing D-Arginine Residues

One of the most significant advantages of incorporating D-amino acids into peptides is the dramatic increase in their resistance to enzymatic degradation. mdpi.combiosynth.com Proteases, the enzymes responsible for cleaving peptide bonds, are highly stereospecific; they have evolved to recognize and act upon substrates made of L-amino acids. biosynth.com

When a peptide bond involves a D-amino acid, the stereochemistry at the α-carbon does not fit correctly into the active site of the protease. This "chiral inversion" effectively renders the peptide bond invisible or non-cleavable by most common proteases, such as trypsin, chymotrypsin, and various serum proteases. mdpi.comnih.gov

Trypsin Resistance: Trypsin specifically cleaves peptide bonds on the C-terminal side of L-arginine and L-lysine. A peptide containing N-ω-tosyl-D-arginine would be resistant to cleavage at that site because of the D-configuration.

Enhanced Serum Stability: Peptides intended for therapeutic use are often quickly degraded by proteases present in blood serum. The inclusion of D-amino acids is a widely used strategy to prolong the half-life of these peptides. plos.org Research on antimicrobial peptides has shown that replacing L-lysine and L-arginine with their D-enantiomers results in derivatives with remarkable stability against plasma proteases. nih.gov For example, a D-amino acid-substituted peptide, D-TN6, was shown to be completely resistant to the potent protease Proteinase K, while its L-amino acid counterpart was rapidly fragmented. mdpi.com

While the D-configuration provides the primary defense against proteolysis, the tosyl group can offer secondary protection. Its bulk may further hinder the approach of a protease to adjacent, otherwise cleavable, peptide bonds.

Table 2: Proteolytic Stability of L-Arginine vs. D-Arginine Peptides
Peptide Sequence (Example)Incubation with TrypsinObserved ResultReference Principle
Ac-Gly-L-Arg-Gly-NH₂YesPeptide is cleaved at the C-terminus of L-Arg, yielding two smaller fragments. nih.gov
Ac-Gly-D-Arg-Gly-NH₂YesPeptide remains intact. No cleavage occurs. mdpi.comnih.gov
Ac-Gly-N-ω-tosyl-D-Arg-Gly-NH₂YesPeptide remains intact. No cleavage occurs. mdpi.comnih.gov

Role in pH-Dependent Peptide Behavior and Charge Interactions

The charge state of a peptide is critical to its behavior, influencing its solubility, aggregation, and interaction with other molecules and surfaces. The guanidinium group of a native arginine residue has a high pKa value of approximately 12.5, meaning it is protonated and positively charged across the entire range of physiological pH. creative-peptides.com

The N-ω-tosyl group is strongly electron-withdrawing. This property significantly lowers the pKa of the guanidinium group it is attached to. Consequently, a tosylated arginine residue will become deprotonated (lose its positive charge) at a much lower pH than a native arginine. This altered pH-response profile can be used to design peptides with pH-dependent properties:

pH-Dependent Solubility and Aggregation: A peptide's solubility is often lowest near its isoelectric point (pI), where its net charge is zero. By incorporating N-ω-tosyl-D-arginine, the pI of the peptide can be shifted. This could make a peptide soluble at neutral pH but cause it to aggregate and precipitate in a more acidic environment as the modified arginine loses its charge. Studies on surfactant-like peptides have demonstrated that their self-assembly into complex nanostructures like nanotubes or vesicles is highly dependent on the pH and the protonation state of their arginine residues. reading.ac.uk

pH-Dependent Interactions: The change in charge affects how the peptide interacts with charged surfaces or other biomolecules. For example, the adsorption of peptides onto negatively charged surfaces like montmorillonite (B579905) clay has been shown to be highly effective under acidic conditions (when the peptides are positively charged) and much less so under basic conditions. semanticscholar.org A peptide containing N-ω-tosyl-D-arginine would exhibit a unique pH-dependent binding profile governed by the pKa of its modified residue. This principle is also used to create bioactive peptides that become more active at the acidic pH characteristic of tumor microenvironments or endosomes. nih.gov

Table 3: Comparison of Physicochemical Properties
PropertyNative ArginineN-ω-Tosyl-ArginineFunctional Implication
Side Chain pKa~12.5Significantly Lower (e.g., < 10)The modified peptide loses its positive charge at acidic to neutral pH, unlike the native peptide. creative-peptides.com
Charge at pH 7.4+10 or +1 (depending on exact pKa)Alters electrostatic interactions and overall peptide charge.
Side Chain CharacterHydrophilic, CationicBulky, Hydrophobic/AmphiphilicChanges solubility and potential for hydrophobic interactions. mdpi.com
pH-Dependent BehaviorStable positive charge from pH 1 to ~11.Charge state is sensitive to changes in acidic/neutral pH.Enables the design of peptides that change conformation or activity in response to pH. reading.ac.uknih.gov

Advanced Academic Applications and Research Paradigms

Design and Synthesis of D-Peptidomimetics and Constrained Peptides

The incorporation of D-amino acids is a cornerstone strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. D-peptides, constructed from D-amino acids like D-arginine, exhibit superior metabolic stability as they are resistant to degradation by proteases, which are stereospecific for L-amino acids. pnas.orgbiorxiv.org This increased stability significantly improves the in-vivo bioavailability of peptide-based drug candidates. peptide.com

N-α-Fmoc-N-ω-tosyl-D-arginine is a key reagent in the solid-phase peptide synthesis (SPPS) of such D-peptidomimetics. chemimpex.compeptide.com The Fmoc strategy involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin. peptide2.com The use of D-arginine derivatives has been successfully applied in the synthesis of analogs of antimicrobial peptides. peptide.com For instance, research on the antimicrobial peptide oncocin demonstrated that replacing L-arginine residues with D-arginine not only slightly improved antibacterial activity but dramatically increased its bioavailability from 25 minutes to over 8 hours. peptide.com Similarly, substituting D-lysine with D-arginine in the antimicrobial peptide RLA was shown to enhance membrane permeability. peptide.com

Peptide Modification StrategyKey Benefit(s)Example ApplicationReference
D-Amino Acid SubstitutionEnhanced proteolytic stability, increased bioavailability.Substitution of L-Arg with D-Arg in the antimicrobial peptide oncocin. peptide.com
Peptide ConstraintIncreased receptor affinity and specificity.Inducing specific structural turns by incorporating D-arginine. chemimpex.com
D-Peptidomimetic DesignImproved metabolic stability and therapeutic potential.Development of D-peptides that are not easily degraded by natural enzymes. pnas.orgbiorxiv.org

Incorporation into Cyclic Peptides and Peptide Conjugates

This compound is frequently utilized in the synthesis of cyclic peptides, which are of significant interest in drug discovery due to their high stability, receptor selectivity, and improved pharmacokinetic profiles compared to their linear counterparts. nih.gov The synthesis typically employs Fmoc-based SPPS to assemble the linear peptide precursor, which is then cleaved from the resin and cyclized in solution. nih.govchapman.edu The incorporation of D-arginine can facilitate the adoption of a specific conformation that is favorable for cyclization. Arginine-rich cyclic peptides have been investigated as potent antimicrobial agents and as molecular transporters for drug delivery. biorxiv.orgresearchgate.net

Applications in Protein Engineering and Non-Ribosomal Peptide Synthesis Research

In protein engineering, this compound allows for the site-specific incorporation of a non-proteinogenic amino acid to modify a protein's structure and function. chemimpex.com Introducing a D-amino acid can confer resistance to proteolysis at a specific site or alter the local conformation, leading to enhanced stability or novel binding properties. This is a valuable tool for creating more robust enzymes for industrial applications or therapeutic proteins with longer half-lives.

The compound is also central to research on non-ribosomal peptides (NRPs), a class of natural products synthesized by microorganisms and known for their diverse biological activities, including antibiotic, immunosuppressant, and cytostatic properties. wikipedia.org NRPs are assembled by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), which are not restricted to L-amino acids and frequently incorporate D-amino acids, non-proteinogenic amino acids, and other chemical modifications. wikipedia.orgnih.govmdpi.com The chemical synthesis of NRPs and their analogs, facilitated by reagents like this compound, is essential for studying their structure-activity relationships, mechanism of action, and for developing new therapeutic agents based on these natural scaffolds. wikipedia.org

Computational Studies on Peptide Structure and Reactivity with D-Arginine Residues

Computational methods are indispensable for predicting how the inclusion of a D-arginine residue will affect a peptide's three-dimensional structure, stability, and interaction with biological targets. pnas.org Molecular dynamics simulations and quantum mechanics calculations can model the conformational preferences of peptides containing D-arginine, guiding the design of peptidomimetics with desired structural properties. These studies help rationalize the observed increases in stability and binding affinity, saving significant time and resources in the experimental design phase.

Furthermore, computational approaches are used to study the reactivity of arginine residues. For example, identifying sites of potential arginine methylation, a key post-translational modification, can be achieved through machine learning algorithms that analyze features around the arginine residue. nih.gov While these studies often focus on L-arginine in natural proteins, the principles can be adapted to understand the behavior of D-arginine in synthetic peptides. Spectroscopic techniques, such as 2D-IR echo spectroscopy, can experimentally probe the local environment and dynamics of arginine side chains, providing data that can be used to validate and refine computational models. nih.gov

Development of Chemical Probes and Tools for Biological Research

This compound is a precursor for the synthesis of sophisticated chemical probes used to investigate biological systems. By employing synthetic routes that allow for the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can create isotopically labeled D-arginine building blocks. nih.govresearchgate.net When these labeled amino acids are incorporated into peptides or proteins, they serve as highly specific probes for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

These probes enable detailed studies of protein conformation, dynamics, and interactions at an atomic level. researchgate.net The unique NMR signals from the labeled D-arginine can report on changes in the local chemical environment, providing insights into binding events, allosteric regulation, and enzymatic mechanisms. nih.gov This approach is particularly powerful for studying systems that are difficult to analyze by other structural biology techniques.

Future Directions and Emerging Research Avenues for N α Fmoc N ω Tosyl D Arginine

Development of Novel Orthogonal Protecting Group Strategies for D-Arginine

The protection of the guanidino side chain of arginine is a critical aspect of peptide synthesis. While the tosyl (Tos) group, used in N-α-Fmoc-N-ω-tosyl-D-arginine, is robust, research is actively pursuing alternative strategies to offer a broader range of chemical selectivity and milder deprotection conditions. peptide.com Orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups, are central to synthesizing complex, modified peptides. ug.edu.plresearchgate.net

The evolution from the original tosyl group, which requires harsh acids like anhydrous hydrogen fluoride (B91410) (HF) for removal, led to the development of more acid-labile sulfonyl-based groups. mdpi.com These are designed for compatibility with the widely used Fmoc/tBu strategy, where the final cleavage from the resin and side-chain deprotection is typically performed with trifluoroacetic acid (TFA). beilstein-journals.orgub.edu Key alternatives include:

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) : More labile than Tos, but its removal can be slow and require scavengers to prevent side reactions. peptide.commdpi.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : Offers greater acid lability than Mtr. mdpi.comub.edu

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : Currently one of the most widely used groups, as it is more acid-labile than Pmc, making it particularly useful for peptides with multiple arginine residues. peptide.commdpi.comub.edu

MIS (1,2-dimethylindole-3-sulfonyl) : Reported to be the most acid-labile sulfonyl-type protecting group, making it a superior option for synthesizing acid-sensitive peptides or those rich in arginine. ub.edu

Beyond sulfonyl derivatives, other groups are being revisited and optimized. The nitro (NO₂) group, for instance, has been shown to effectively prevent δ-lactam formation, a significant side reaction during arginine incorporation. mdpi.comresearchgate.net Recent studies have developed methods for its removal using mild conditions, such as SnCl₂ in an acidic environment, even while the peptide is still attached to the resin. mdpi.comresearchgate.net Another strategy involves using two tert-butyloxycarbonyl (Boc) groups on the guanidino side chain (Fmoc-Arg(Boc)₂-OH), which can be removed with standard TFA cocktails. mdpi.comacs.org

Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc Synthesis
Protecting GroupAbbreviationRelative Acid LabilityKey AdvantagesPotential Drawbacks
TosylTosLow (Requires strong acid like HF)Highly stable, used in Boc chemistry. peptide.commdpi.comRequires harsh, non-orthogonal conditions for Fmoc synthesis. mdpi.com
4-methoxy-2,3,6-trimethylphenylsulfonylMtrModerateMore labile than Tos. peptide.comSlow removal with TFA, potential for side reactions. peptide.com
2,2,5,7,8-pentamethylchroman-6-sulfonylPmcHighMore labile than Mtr. ub.eduLess labile than Pbf; can lead to side products with tryptophan. peptide.com
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfVery HighMost common group; rapid removal with TFA. mdpi.comub.eduEven Pbf removal can be slow in multi-arginine peptides. ub.edu
1,2-dimethylindole-3-sulfonylMISExtremely HighMost acid-labile sulfonyl group; ideal for sensitive peptides. ub.eduLess commercially prevalent than Pbf.
NitroNO₂Orthogonal (Removed by reduction)Prevents δ-lactam formation; stable to TFA. mdpi.comresearchgate.netRequires a separate, non-acidic deprotection step. mdpi.comresearchgate.net

Integration with Automated Peptide Synthesis Platforms

Modern peptide synthesis is dominated by automated solid-phase peptide synthesis (SPPS) platforms that rely on either Fmoc or Boc chemistry. beilstein-journals.orgpeptidemachines.com The Fmoc/tBu strategy, for which this compound is designed, is often preferred due to its use of milder conditions for Nα-deprotection (a mild base like piperidine) compared to the repetitive acidolysis in Boc chemistry. nih.govgoogle.com

The integration of protected amino acids like this compound into automated synthesizers is seamless. The synthesis cycle involves sequential, automated steps of:

Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed by a base.

Activation and Coupling : The next amino acid in the sequence (e.g., this compound) is activated by coupling reagents and added to the deprotected N-terminus of the nascent peptide. beilstein-journals.org

Washing : Excess reagents and by-products are washed away with solvents. peptidemachines.com

This cycle is repeated until the full peptide chain is assembled. beilstein-journals.org The tosyl group on the D-arginine side chain is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain protection throughout the automated synthesis. The final step involves cleavage from the solid support and removal of all side-chain protecting groups, which for the tosyl group requires strong acid. peptide.com The efficiency and reliability of Fmoc chemistry have made it highly suitable for producing high-quality peptides through automated processes. google.com

Advancements in Analytical Techniques for Characterization of Complex Peptides Incorporating N-ω-Tosyl-D-arginine

The accurate characterization of synthetic peptides is crucial to confirm their identity, purity, and structural integrity. For peptides incorporating modified residues like N-ω-Tosyl-D-arginine, a combination of advanced analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of synthetic peptides. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities generated during synthesis, such as deletion sequences or fragments with incomplete deprotection. The retention time and peak shape provide a reliable purity profile. Researchers use HPLC extensively to monitor the efficiency of coupling and deprotection steps throughout the synthesis process. researchgate.net

Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is indispensable for confirming the molecular weight of the peptide. nih.gov This technique verifies that the correct amino acid sequence has been assembled and that all protecting groups have been successfully removed. For a peptide synthesized with this compound, MS analysis of the final product would confirm a mass corresponding to the unprotected peptide. Any residual tosyl groups would be readily detected by an additional mass of 154.2 Da.

Advancements in these techniques, such as two-dimensional HPLC and high-resolution mass spectrometry (e.g., Orbitrap MS), allow for even more detailed characterization of complex and isomeric peptides, ensuring that the final product meets the required specifications for research or therapeutic use.

Exploration in Peptide Ligation and Fragment Condensation Strategies

For the synthesis of large proteins or complex polypeptides exceeding the practical limits of stepwise SPPS (~50 amino acids), fragment condensation and chemical ligation techniques are employed. nih.gov Native Chemical Ligation (NCL) is a powerful method that joins two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native amide bond at the ligation site. nih.govcem.com

Synthesizing multiple peptide fragments using Fmoc-SPPS, with one or more containing the tosyl-protected D-arginine.

Purifying these fragments.

Performing the NCL reaction to assemble the full-length peptide backbone.

Executing a final global deprotection step with strong acid to remove the tosyl group(s) and any other acid-labile side-chain protection.

This approach allows the construction of large, complex proteins that would be otherwise inaccessible, leveraging the robustness of the tosyl protecting group during the ligation steps.

Sustainable Synthesis and Recycling of Reagents in D-Arginine Peptide Chemistry

The pharmaceutical industry's growing interest in peptide therapeutics has brought the environmental impact of peptide synthesis into sharp focus. acs.org Traditional SPPS, including syntheses involving D-arginine derivatives, is known for its high consumption of hazardous solvents and reagents and poor atom economy. nih.gov This has spurred significant research into "green" peptide chemistry.

Key areas of advancement include:

Greener Solvents : Efforts are underway to replace commonly used but hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov Researchers have explored alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. acs.org Recently, a recyclable anisole/dimethyl sulfoxide (B87167) (DMSO) based solvent system has been reported that performs well in flow chemistry systems. chemrxiv.org

Reducing Reagent Waste : The standard C- to N-terminus synthesis direction in SPPS requires a large excess of protected amino acids and expensive, often hazardous, coupling reagents. nih.govchemrxiv.org The development of more efficient coupling reagents and the adoption of continuous flow systems, which minimize the need for excess reagents, are promising strategies. chemrxiv.org

Process Optimization : A significant portion of waste in SPPS comes from the numerous washing steps. Optimizing these steps and developing technologies that reduce solvent consumption can dramatically improve the sustainability of the process. nih.gov

These sustainable practices are broadly applicable to all peptide syntheses, including those utilizing this compound, and are crucial for the future of large-scale peptide production. researchgate.net

Q & A

Q. How should researchers design a peptide synthesis protocol using N-α-Fmoc-N-ω-Tosyl-D-arginine?

  • Methodological Answer : this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amine, while the Tosyl (or Pbf in related compounds) protects the guanidinium side chain.

Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the Tosyl protection .

Coupling : Activate the carboxyl group with HBTU/HOBt and DIPEA in DMF. Monitor coupling efficiency via Kaiser or TNBS tests .

Final Cleavage : After peptide assembly, cleave the Tosyl group with strong acids (e.g., TFA containing scavengers like EDT) .
Note: For Tosyl-protected derivatives, ensure compatibility with other acid-labile protecting groups in the sequence.

Q. What are the critical handling and storage conditions for this compound?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the Fmoc group and Tosyl protection .
  • Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) at concentrations ≤0.1 M to avoid precipitation .
  • Stability Testing : Regularly analyze purity via HPLC to detect hydrolysis or oxidation byproducts .

Q. How can researchers verify the purity and identity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97% recommended for synthesis) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C31H36N4O7S: 608.71 g/mol) via ESI-MS or MALDI-TOF .
  • TLC : Monitor reactions using silica plates and ninhydrin staining for free amines .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of this compound in SPPS?

  • Methodological Answer : Low coupling efficiency may arise from steric hindrance from the bulky Tosyl group or incomplete activation.

Optimize Activation : Replace HBTU with COMU or Oxyma Pure for improved carboxylate activation .

Double Coupling : Perform sequential couplings with fresh reagents to ensure complete reaction .

Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–20 W) to enhance reaction kinetics .
Advanced Tip: Substitute Tosyl with Pbf protection (e.g., Fmoc-D-Arg(Pbf)-OH, CAS 187618-60-6) for milder deprotection conditions .

Q. How does the D-stereoisomer configuration impact peptide bioactivity compared to the L-form?

  • Methodological Answer : The D-arginine configuration alters peptide conformation and protease resistance.

Circular Dichroism (CD) : Compare secondary structures of D- vs. L-arginine-containing peptides .

Enzymatic Stability : Incubate peptides with trypsin or chymotrypsin; D-forms resist cleavage due to stereochemical mismatch .

Biological Assays : Test receptor binding (e.g., integrins or GPCRs) to quantify activity differences .

Q. How can this compound be integrated into antibody-drug conjugates (ADCs) or dual-labeled probes?

  • Methodological Answer : this compound serves as a building block for functionalized linkers:

Orthogonal Protection : Introduce a third protection group (e.g., Alloc or Dde) on the ε-amine for selective conjugation .

Conjugation Chemistry : After Fmoc removal, react the α-amine with NHS esters (e.g., fluorescent dyes or chelators) .

In Vivo Validation : Use radiolabeled or NIRF-conjugated peptides to track tumor targeting in murine models .

Data Contradictions and Resolutions

  • Tosyl vs. Pbf Protection : and highlight Pbf as a preferred alternative due to its stability during Fmoc deprotection and milder cleavage (TFA vs. HF for Tosyl). Researchers should validate compatibility with other acid-sensitive groups .
  • Stereochemical Purity : notes that commercial D-arginine derivatives may contain ≤10% L-enantiomer. Use chiral HPLC to verify enantiomeric excess (>90% D-form required for strict stereochemical studies) .

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